1-Boc-1H-indole-6-carbonyl chloride

Catalog No.
S12289614
CAS No.
M.F
C14H14ClNO3
M. Wt
279.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Boc-1H-indole-6-carbonyl chloride

Product Name

1-Boc-1H-indole-6-carbonyl chloride

IUPAC Name

tert-butyl 6-carbonochloridoylindole-1-carboxylate

Molecular Formula

C14H14ClNO3

Molecular Weight

279.72 g/mol

InChI

InChI=1S/C14H14ClNO3/c1-14(2,3)19-13(18)16-7-6-9-4-5-10(12(15)17)8-11(9)16/h4-8H,1-3H3

InChI Key

WGTPDPUGISHKRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)C(=O)Cl

1-Boc-1H-indole-6-carbonyl chloride is a derivative of indole, characterized by the presence of a carbonyl chloride functional group at the 6-position and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position. Indole itself is an aromatic heterocyclic compound consisting of a fused benzene and pyrrole ring, which is significant in various biological and chemical contexts. The introduction of functional groups such as carbonyl chloride enhances its reactivity, making it a valuable intermediate in organic synthesis.

  • Nucleophilic Substitution: This compound readily reacts with nucleophiles (e.g., amines, alcohols) to form corresponding amides and esters. The carbonyl chloride group is particularly reactive towards nucleophiles due to the electrophilic nature of the carbon atom.
  • Hydrolysis: In the presence of water, 1-Boc-1H-indole-6-carbonyl chloride can hydrolyze to yield 1-Boc-1H-indole-6-carboxylic acid, releasing hydrochloric acid as a byproduct.
  • Coupling Reactions: It can participate in coupling reactions with organometallic reagents, facilitating the formation of carbon-carbon bonds, which is essential in constructing complex organic molecules.

Indole derivatives, including 1-Boc-1H-indole-6-carbonyl chloride, exhibit diverse biological activities. These compounds are known to interact with various biological targets, leading to:

  • Antiviral and Anticancer Activities: Indole derivatives have been reported to inhibit viral replication and exhibit cytotoxic effects against cancer cells.
  • Anti-inflammatory and Antimicrobial Properties: They can modulate inflammatory responses and possess antimicrobial activity against a range of pathogens.

The broad spectrum of biological activities is attributed to their ability to interact with multiple receptors and enzymes within biochemical pathways.

The synthesis of 1-Boc-1H-indole-6-carbonyl chloride can be achieved through several methods:

  • Using Thionyl Chloride: A common laboratory method involves reacting 1-Boc-1H-indole-6-carboxylic acid with thionyl chloride under reflux conditions. This reaction typically requires an inert atmosphere to prevent hydrolysis.
  • Oxalyl Chloride Method: Alternatively, oxalyl chloride can be used in place of thionyl chloride for similar transformations, often yielding higher purity products.
  • Industrial Production: In industrial settings, large-scale batch reactions are optimized for yield and purity, employing similar reagents and conditions as those used in laboratory syntheses.

1-Boc-1H-indole-6-carbonyl chloride serves multiple applications in organic synthesis:

  • Intermediate in Drug Development: It is utilized as an intermediate for synthesizing biologically active compounds, particularly in pharmaceuticals targeting various diseases.
  • Building Block for Complex Molecules: Its reactivity allows it to serve as a building block for constructing complex organic molecules in medicinal chemistry.

Studies on the interactions of 1-Boc-1H-indole-6-carbonyl chloride with biological molecules reveal its potential role in modulating biochemical pathways:

  • Enzyme Inhibition: The compound can inhibit specific enzymes by modifying their active sites through covalent bonding, affecting their catalytic activity.
  • Gene Expression Modulation: It may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function.

Several compounds share structural similarities with 1-Boc-1H-indole-6-carbonyl chloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1H-Indole-6-carboxylic acidCarboxylic acid instead of carbonyl chlorideLess reactive; used primarily for biological studies
5-MethylindoleMethyl substitution at the 5-positionExhibits distinct biological properties
2-AminoindoleAmino group at the 2-positionKnown for its role in neurotransmitter synthesis
3-Indolylacetic acidAcetic acid substituent at the 3-positionPlant hormone; involved in growth regulation

The uniqueness of 1-Boc-1H-indole-6-carbonyl chloride lies primarily in its Boc protecting group and carbonyl chloride functionality, which enhance its reactivity compared to other indole derivatives. This reactivity makes it particularly valuable for synthetic applications in medicinal chemistry.

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Exact Mass

279.0662210 g/mol

Monoisotopic Mass

279.0662210 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-08-09

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